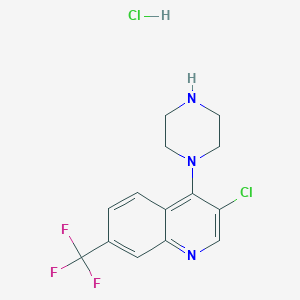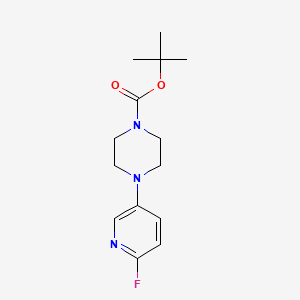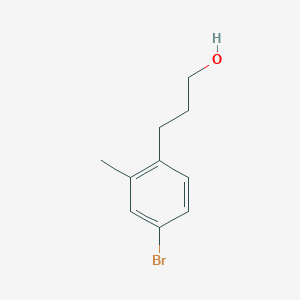![molecular formula C9H7BrN2O2 B12065643 Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸メチルは、イミダゾ[1,5-a]ピリジン系に属する複素環化合物です。これらの化合物は、多様な生物活性を有しており、医薬品化学分野で広く用いられています。7位に臭素原子、1位にカルボン酸基を有していることから、この化合物はさまざまな化学反応や用途に特に興味深いものとなっています。
2. 製法
合成経路と反応条件: 7-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸メチルの合成は、通常、適切な前駆体を特定の条件下で環化させることから始まります。一般的な方法としては、2-アミノピリジンとブロモアセチルブロミドを反応させ、続いて水素化ナトリウムなどの塩基の存在下で環化させる方法があります。この反応は、ジメチルホルムアミドなどの有機溶媒中で高温で行われます。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続式反応器を使用し、反応条件を最適化することで、製品の収率と純度を高めることができます。溶媒回収やリサイクルも、廃棄物を最小限に抑え、コストを削減するための工業生産における重要な側面です。
反応の種類:
置換反応: 7位の臭素原子は、さまざまな求核試薬との求核置換反応を受ける可能性があり、さまざまな誘導体を生じます。
酸化反応と還元反応: この化合物は、特定の条件下で酸化または還元されて、さまざまな酸化状態および誘導体を生成することができます。
環化反応: イミダゾ[1,5-a]ピリジン骨格の存在により、さらに環化反応を起こしてより複雑な構造を形成することができます。
一般的な試薬と条件:
求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、およびさまざまなアミンがあります。反応は、通常、ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの試薬を酸化反応に使用することができます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、アジ化ナトリウムとの求核置換反応では、対応するアジド誘導体が生成されます。一方、過マンガン酸カリウムによる酸化では、カルボン酸誘導体が生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.
Cyclization Reactions: The presence of the imidazo[1,5-A]pyridine core allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
科学的研究の応用
7-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸メチルは、科学研究においていくつかの用途があります。
医薬品化学: 潜在的な抗癌剤や抗菌剤を含むさまざまな薬理活性化合物の合成のためのビルディングブロックとして使用されます。
生物学的研究: この化合物は、そのユニークな構造的特徴のために、酵素阻害や受容体結合の研究に使用されています。
材料科学: その誘導体は、有機エレクトロニクスや配位化学における配位子として研究されています。
化学合成: より複雑な複素環化合物の合成における中間体として役立ちます。
作用機序
7-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸メチルの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素を阻害したり、特定の受容体に結合したりすることにより作用する可能性があります。臭素原子とカルボン酸基は、生物学的標的との相互作用において重要な役割を果たし、結合親和性と特異性に影響を与えます。イミダゾ[1,5-a]ピリジン骨格は、さまざまな分子経路と相互作用して、さまざまな生物学的効果をもたらす可能性があります。
類似化合物:
- 7-クロロイミダゾ[1,5-a]ピリジン-1-カルボン酸メチル
- 7-フルオロイミダゾ[1,5-a]ピリジン-1-カルボン酸メチル
- 7-ヨードイミダゾ[1,5-a]ピリジン-1-カルボン酸メチル
比較: 7-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸メチルは、臭素原子の存在により独特であり、クロロ、フルオロ、ヨード類似体と比較して反応性と生物活性が異なります。臭素原子の大きさや電気陰性度は、化合物の化学的挙動に影響を与え、他のハロゲン化誘導体が効果的でない特定の用途に適しています。
類似化合物との比較
- Methyl 7-chloroimidazo[1,5-A]pyridine-1-carboxylate
- Methyl 7-fluoroimidazo[1,5-A]pyridine-1-carboxylate
- Methyl 7-iodoimidazo[1,5-A]pyridine-1-carboxylate
Comparison: Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogues. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3 |
InChIキー |
MXYXCBZYUBQRTN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=C(C=CN2C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


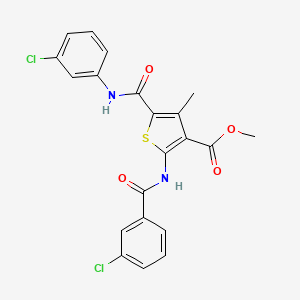
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
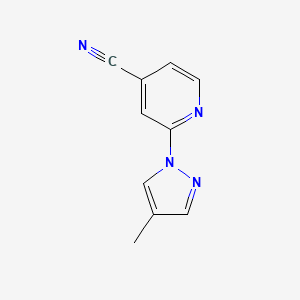



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

